1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE
Overview
Description
1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE is a synthetic organic compound that belongs to the piperazine class of chemicals This compound is characterized by the presence of two aromatic rings, one substituted with methoxy groups and the other with a trifluoromethyl group, connected through a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE typically involves the following steps:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution reactions: The aromatic rings are introduced through nucleophilic substitution reactions. For instance, the methoxy-substituted benzyl group can be attached to the piperazine ring using benzyl chloride derivatives in the presence of a base.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The aromatic rings can undergo reduction reactions to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[(2,4-DIMETHOXYPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE
- 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE
Uniqueness: 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE is unique due to the specific positions of the methoxy and trifluoromethyl groups on the aromatic rings
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O2/c1-27-19-9-5-7-17(20(19)28-2)15-26-12-10-25(11-13-26)14-16-6-3-4-8-18(16)21(22,23)24/h3-9H,10-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVVZAPSTYEOEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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